molecular formula C26H22ClN3O2 B11284721 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11284721
M. Wt: 443.9 g/mol
InChI Key: SKMYRMYDFRWYDB-UHFFFAOYSA-N
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Description

3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound belonging to the class of pyrimidoindoles. This compound features a unique structure characterized by a pyrimidoindole core with benzyl and chlorobenzyl substituents, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides with bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development. Studies might focus on its activity against specific enzymes or receptors, as well as its overall bioavailability and toxicity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties

Mechanism of Action

The mechanism by which 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit a specific enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-indole-2,4-dione: Similar structure but lacks the pyrimido ring.

    1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione: Similar structure but lacks the benzyl group.

Uniqueness

The uniqueness of 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione lies in its combination of benzyl and chlorobenzyl groups attached to a pyrimidoindole core. This specific arrangement of substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H22ClN3O2

Molecular Weight

443.9 g/mol

IUPAC Name

3-benzyl-1-[(3-chlorophenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22ClN3O2/c1-17-11-12-22-21(13-17)23-24(28(22)2)25(31)30(15-18-7-4-3-5-8-18)26(32)29(23)16-19-9-6-10-20(27)14-19/h3-14H,15-16H2,1-2H3

InChI Key

SKMYRMYDFRWYDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)Cl)C

Origin of Product

United States

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